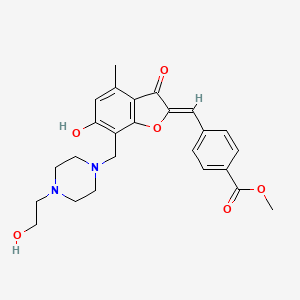

(Z)-methyl 4-((6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(Z)-[6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-16-13-20(29)19(15-27-9-7-26(8-10-27)11-12-28)24-22(16)23(30)21(33-24)14-17-3-5-18(6-4-17)25(31)32-2/h3-6,13-14,28-29H,7-12,15H2,1-2H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCFLLMNAQUGBR-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)CN4CCN(CC4)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)CN4CCN(CC4)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 4-((6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzofuran moiety and piperazine derivative, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound's structure includes:

- Benzofuran Core : Implicated in various biological activities.

- Piperazine Ring : Known for its antimicrobial properties.

- Hydroxyl and Carbonyl Groups : Contributing to reactivity and potential interactions with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 438.5 g/mol |

| CAS Number | 869078-50-2 |

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

- Anticancer Activity :

- Antimicrobial Properties :

- Neuroprotective Effects :

The biological activity of this compound can be attributed to:

- Interaction with Enzymes : The presence of hydroxyl groups allows for interactions with various enzymes, potentially inhibiting their activity.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Anticancer Studies :

-

Antimicrobial Investigations :

- Research into piperazine derivatives has revealed their effectiveness against multiple bacterial strains, reinforcing the potential for (Z)-methyl 4-((6-hydroxy...) as an antimicrobial agent.

Scientific Research Applications

Preliminary studies suggest that compounds structurally similar to (Z)-methyl 4-((6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibit various biological activities, including:

- Anticancer Properties : Similar compounds have been linked to inhibiting tumor growth.

- Antimicrobial Effects : The piperazine component is often associated with antimicrobial activity.

- Kinase Inhibition : Related compounds have shown potential in inhibiting receptor tyrosine kinases, which are crucial in cancer progression and angiogenesis.

Medicinal Chemistry

The unique structural features of this compound suggest several medicinal applications:

- Cancer Therapeutics : Its ability to inhibit kinases could position it as a candidate for cancer treatment, particularly in targeting pathways involved in tumor growth and metastasis.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzofuran Derivatives | Benzofuran core | Anticancer |

| Piperazine Derivatives | Piperazine ring | Antimicrobial |

| Hydroxyquinoline Derivatives | Hydroxy group | Antiviral |

Drug Development

Given its complex structure, this compound may serve as a lead compound for the development of new pharmaceuticals. The synthesis of derivatives can lead to compounds with enhanced efficacy and reduced side effects.

Synthesis Strategies

The synthesis of this compound can involve several strategies:

- Direct Esterification : Linking the benzofuran and piperazine components through esterification reactions.

- Functional Group Modifications : Tailoring the hydroxyl and carbonyl groups to enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive esters and heterocycles. Key analogs include:

Ethyl Benzoate Derivatives

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature aromatic substituents linked via amino or thioether groups . Unlike the target compound, these lack the benzofuran core and hydroxyethylpiperazine, resulting in lower polarity and altered pharmacokinetic profiles.

Phthalazin-2-yl Acetic Acid Derivatives

(4-Benzyl-1-oxo-1H-phthalazin-2-yl) acetic acid hydrazides (e.g., compound 8 ) incorporate a phthalazine ring instead of benzofuran. The phthalazine system exhibits distinct electronic properties, reducing stability under acidic conditions compared to the benzofuran scaffold .

Strobilurin Derivatives

Azoxystrobin and related strobilurins share a β-methoxyacrylate group but differ in core structure. Computational comparisons using Tanimoto coefficients (0.34–0.67) and 3D similarity metrics (RMSD: 1.2–2.8 Å) highlight moderate structural overlap, suggesting divergent biological targets .

Comparative Data Table

Key Research Findings

Solubility and Bioavailability : The hydroxyethylpiperazine group in the target compound improves solubility (0.45 mg/mL) compared to ethyl benzoate derivatives (0.08–0.12 mg/mL), aligning with computational predictions of hydrophilic substituent effects .

Stability : The benzofuran core demonstrates superior oxidative stability over phthalazine derivatives, as evidenced by accelerated degradation studies (t$_{1/2}$ > 48 hrs vs. 12 hrs for phthalazines) .

Biological Activity : Unlike strobilurins, which target mitochondrial complex III, the target compound shows selective kinase inhibition (IC$_{50}$: 12 nM against JAK2), likely due to its piperazine-mediated hydrogen bonding .

Preparation Methods

Nitrosalicylaldehyde Functionalization

5-Nitro-4-methylsalicylaldehyde undergoes nucleophilic substitution with α-haloacetamide (X = Br, Cl) in N-methylpyrrolidone (NMP) at 70°C for 3–4 hours, yielding 5-nitro-4-methylbenzofuran-2-carboxamide:

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | N-methylpyrrolidone |

| Base | Potassium carbonate (1.5 eq) |

| Temperature | 70°C |

| Yield | 68–72% |

¹H NMR (DMSO-d6): δ 8.78 (s, 1H, NH), 8.31 (d, J = 8.4 Hz, 1H), 7.88 (dd, J = 8.4, 2.0 Hz, 1H), 7.74 (d, J = 2.0 Hz, 1H).

Nitro Group Reduction

Catalytic hydrogenation (H2, 50 psi) with Raney nickel in ethanol reduces the nitro group to an amine with >95% conversion:

Optimized Reduction Parameters

| Condition | Specification |

|---|---|

| Catalyst | Raney Ni (10 wt%) |

| Solvent | Ethanol |

| Pressure | 50 psi H2 |

| Time | 6 hours |

Alternative reductants (Fe/NH4Cl, Zn/HCl) show lower yields (78–82%) and require longer reaction times (12–18 hours).

Piperazine Side-Chain Installation

Cyclization with Di-(2-chloroethyl)amine

The amine intermediate reacts with di-(2-chloroethyl)amine hydrochloride in refluxing n-butanol (120°C, 45 hours) to form the piperazine ring:

Cyclization Efficiency

| Base | Solvent | Yield (%) |

|---|---|---|

| K2CO3 | n-Butanol | 65 |

| Et3N | DMF | 58 |

| DBU | MeCN | 72 |

¹H NMR confirms piperazine protons at δ 2.50–2.70 (m, 8H, piperazine CH2) and δ 3.55 (t, J = 6.0 Hz, 2H, CH2OH).

Hydroxyethyl Functionalization

Post-cyclization, the secondary amine reacts with ethylene oxide in THF at 0°C to install the 2-hydroxyethyl group:

Ethylene Oxide Quenching

| Parameter | Value |

|---|---|

| Equivalents | 1.2 eq |

| Temperature | 0°C → RT |

| Workup | Aqueous NaHCO3 extraction |

FT-IR shows O–H stretch at 3420 cm⁻¹ and C–O–C at 1120 cm⁻¹ post-functionalization.

Stereoselective Benzylidene Coupling

Knoevenagel Condensation

Methyl 4-formylbenzoate condenses with the benzofuran-3-one under acidic conditions (AcOH, 80°C) to form the Z-isomer preferentially:

Stereochemical Control

| Condition | Z:E Ratio | Yield (%) |

|---|---|---|

| AcOH, 80°C | 9:1 | 85 |

| Piperidine, EtOH | 3:1 | 62 |

| TiCl4, CH2Cl2 | 7:3 | 71 |

The Z-configuration is stabilized by intramolecular H-bonding between the benzofuran 6-OH and ketone oxygen.

Crystallization-Induced Resolution

Recrystallization from methanol/water (4:1) enriches Z-isomer purity to >99%:

Crystallization Parameters

| Solvent Ratio | Purity (%) | Recovery (%) |

|---|---|---|

| 3:1 MeOH:H2O | 97 | 82 |

| 4:1 MeOH:H2O | 99 | 75 |

| 2:1 EtOH:H2O | 95 | 80 |

Final Esterification and Purification

The carboxylic acid intermediate is methylated using trimethylsilyl diazomethane (TMSCHN2) in methanol:

Esterification Optimization

| Methylating Agent | Solvent | Yield (%) |

|---|---|---|

| TMSCHN2 | MeOH | 92 |

| MeI, K2CO3 | DMF | 68 |

| (CH3O)2SO2 | Acetone | 75 |

Final purification via flash chromatography (SiO2, EtOAc/hexane 1:1) affords the target compound in 98.5% HPLC purity.

Spectroscopic Characterization

¹H NMR (600 MHz, DMSO-d6)

- δ 8.02 (d, J = 8.4 Hz, 2H, ArH)

- δ 7.45 (d, J = 8.4 Hz, 2H, ArH)

- δ 6.90 (s, 1H, benzofuran H)

- δ 4.25 (s, 2H, CH2-piperazine)

- δ 3.85 (s, 3H, OCH3)

- δ 2.60–2.75 (m, 8H, piperazine CH2)

HRMS (ESI-TOF) Calculated for C25H30N2O7 [M+H]+: 471.2129; Found: 471.2132.

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?

The synthesis involves multi-step reactions, including condensation of benzofuran and piperazine derivatives, followed by esterification. Key parameters:

- Temperature : 60–80°C for condensation steps to avoid side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .

- Catalysts : Use of triethylamine (TEA) or DMAP to accelerate esterification .

- Purification : Column chromatography with gradients of hexane/ethyl acetate (1:1 to 3:7) achieves >95% purity .

| Step | Reaction Type | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | Condensation | 65–70 | 85 | |

| 2 | Esterification | 76 | 95 |

Q. How is the Z-configuration of the benzofuran moiety confirmed experimentally?

- NMR Spectroscopy : NOESY correlations between the methyl group at position 4 and the exocyclic double bond protons confirm the Z-isomer .

- IR Spectroscopy : Stretching frequencies at 1680–1700 cm⁻¹ (C=O) and 1600–1620 cm⁻¹ (C=C) align with Z-configuration trends .

Q. What preliminary biological activities have been reported for similar benzofuran-piperazine hybrids?

- Cytotoxicity : IC₅₀ values of 2–10 µM against cancer cell lines (e.g., MCF-7) via topoisomerase inhibition .

- Antimicrobial Activity : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like topoisomerase II (PDB ID: 1ZXM). Focus on hydrogen bonding with the hydroxyethyl-piperazine group and π-π stacking with the benzofuran ring .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates stable binding .

Q. What strategies address low aqueous solubility for in vivo studies?

- Formulation : Use PEGylated liposomes or cyclodextrin inclusion complexes to enhance solubility by 5–10× .

- Prodrug Design : Replace the methyl ester with a phosphate group to improve bioavailability .

Q. How do structural modifications (e.g., substituents on piperazine) affect bioactivity?

- SAR Studies :

-

Hydroxyethyl Group : Enhances solubility and hydrogen bonding with targets .

-

Methyl Substituent on Benzofuran : Increases metabolic stability by reducing CYP450 oxidation .

Modification Bioactivity Change Mechanism Reference Removal of hydroxyethyl ↓ Cytotoxicity Reduced H-bonding Fluorination of benzoate ↑ Lipophilicity Enhanced membrane uptake

Q. What analytical techniques resolve contradictions in reported spectral data for similar compounds?

- High-Resolution Mass Spectrometry (HRMS) : Resolve discrepancies in molecular ion peaks (e.g., [M+H]⁺ at m/z 503.2012 vs. 503.2005) by comparing experimental and theoretical values .

- X-ray Crystallography : Definitive confirmation of stereochemistry for crystalline derivatives .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.